1h-Indazole-7-carbaldehyde,3-bromo-

Description

Structural Classification within Nitrogen-Containing Heterocyclic Systems

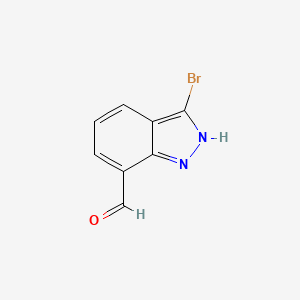

1H-Indazole-7-carbaldehyde, 3-bromo- (B131339) belongs to the family of nitrogen-containing heterocyclic compounds. The core of this molecule is the indazole ring, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is a well-known "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov

The "1H" designation specifies that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom. The molecule's specific identity is defined by its substitution pattern:

A carbaldehyde group (-CHO) at position 7. This group is an electron-withdrawing group and a key functional handle for a wide array of chemical transformations.

A bromine atom (Br) at position 3. The bromine atom influences the electronic properties of the indazole ring and serves as a reactive site, particularly for metal-catalyzed cross-coupling reactions. nih.gov

This unique arrangement of functional groups on the indazole framework makes it a distinct chemical entity with specific reactivity and potential for use in constructing more complex molecular architectures.

Positioning within Contemporary Organic Synthesis Research Architectures

The indazole motif is of high interest in drug discovery, forming the structural core of several approved kinase inhibitor drugs. nih.gov Consequently, functionalized indazoles like 1H-Indazole-7-carbaldehyde, 3-bromo- are highly valued as intermediates in the synthesis of novel therapeutic agents.

The strategic value of this compound in organic synthesis is derived from its two key functional groups:

The Aldehyde Group: The carbaldehyde at position 7 is a versatile functional group. It can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various condensation reactions (e.g., Knoevenagel, Wittig) to form alkenes. It can also be used to construct other heterocyclic rings. This versatility allows chemists to elaborate the molecule in numerous ways. nih.gov

The Bromo Group: The bromine atom at position 3 is a crucial feature for synthetic diversification. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions enable the straightforward introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups) at the 3-position, which is a key vector for modulating biological activity in many indazole-based inhibitors.

While direct synthetic routes to 1H-Indazole-7-carbaldehyde, 3-bromo- are not widely published, a plausible synthetic strategy would involve the chemical modification of a related precursor, 3-Bromo-1H-indazole-7-carbonitrile (CAS 945762-00-5). cookechem.comaaronchem.comamericanelements.com Standard organic chemistry procedures allow for the hydrolysis of a nitrile group to a carboxylic acid, which can then be reduced to the target aldehyde. youtube.comchemistrysteps.com This positions 3-bromo-1H-indazole-7-carbonitrile as a likely key intermediate for accessing the title compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 1H-Indazole-7-carbaldehyde, 3-bromo- | Not available | C₈H₅BrN₂O |

| 7-bromo-1H-indazole-3-carbaldehyde | 887576-89-8 | C₈H₅BrN₂O |

| 3-Bromo-1H-indazole-7-carbonitrile | 945762-00-5 | C₈H₄BrN₃ |

| Axitinib | 319460-85-0 | C₂₂H₁₈N₄OS |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVORXLSWLQZGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 1h Indazole 7 Carbaldehyde, 3 Bromo and Cognate Indazole Derivatives

Strategies for Indazole Core Construction

The construction of the indazole ring system has been a subject of intense research, leading to the development of several innovative synthetic strategies. These methods offer diverse pathways to access a variety of substituted indazoles, including those with functionalities relevant to the target compound.

Transition-metal catalysis has emerged as a powerful tool for the efficient and regioselective synthesis of complex heterocyclic systems. ingentaconnect.com Catalytic cycles involving metals like rhodium and copper enable the construction of the indazole core through novel bond formations, often with high atom economy and functional group tolerance. ingentaconnect.comnih.gov

Rhodium catalysis has provided a direct route to functionalized 1H-indazoles through a double C-H activation and C-H/C-H cross-coupling cascade. rsc.org In a notable example, readily available aldehyde phenylhydrazones undergo a Rh(III)-catalyzed reaction to yield a variety of 1H-indazoles in moderate to high yields. rsc.org This transformation is scalable and demonstrates good functional group compatibility. rsc.org The proposed mechanism involves a cascade of C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. rsc.org

Another versatile rhodium(III)-catalyzed approach involves the C–H bond addition of azobenzenes to aldehydes, providing a one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org This reaction is highly functional group-compatible and has been shown to be effective for a broad range of aldehydes and azobenzenes. nih.gov The azo group not only directs the ortho-C-H activation but also acts as an internal nucleophile to trap the aldehyde addition product, leading to the cyclized indazole. nih.gov Optimization of reaction conditions has shown that the choice of solvent plays a crucial role, with dioxane often providing the best yields. nih.govacs.org

A further demonstration of rhodium's utility is the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation between ethyl benzimidates and nitrosobenzenes. nih.gov This method provides facile access to 1H-indazoles, and control experiments have confirmed the essential role of both the rhodium and copper catalysts for the transformation to proceed. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Indazole Derivatives

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | Aldehyde phenylhydrazones | 1H-Indazoles | Double C-H activation, scalable, good functional group tolerance. | rsc.org |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | One-step synthesis, broad substrate scope, high functional group compatibility. | nih.govacs.org |

| Rh(III) / Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | Sequential C-H activation, intramolecular cascade annulation. | nih.gov |

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of the indazole scaffold. acs.org Various copper-mediated strategies have been developed for the crucial N-N or C-N bond formations in indazole synthesis.

One such method involves the copper(I) chloride (CuCl)-catalyzed C-N cross-coupling of commercially available 1H-indazoles with diaryliodonium salts, which affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org This methodology exhibits broad structural versatility. rsc.org

Copper catalysis is also effective in the cyclization of o-haloaryl N-sulfonylhydrazones. For instance, Cu₂O can mediate the cyclization to form 1H-indazoles. nih.gov Similarly, Cu(OAc)₂·H₂O has been used as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Furthermore, a Cu(OAc)₂-mediated N-N bond formation from ketimines, using oxygen as the sole oxidant, provides an efficient and general method for constructing 1H-indazoles in good to excellent yields. nih.gov

A practical approach for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles utilizes copper-catalyzed intramolecular N-arylation of the more accessible ortho-chlorinated arylhydrazones. beilstein-journals.org While the yields may be moderate, this method provides access to novel N-thiazolyl-1H-indazoles. beilstein-journals.org

Table 2: Copper-Catalyzed Synthesis of Indazole Derivatives

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| CuCl | 1H-Indazoles and diaryliodonium salts | 2-Substituted-2H-indazoles | Complete N(2)-regiocontrol, ample structural versatility. | rsc.org |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Thermo-induced isomerization and cyclization. | nih.gov |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Versatile approach for cyclization. | nih.gov |

| Cu(OAc)₂ | Ketimines (from o-aminobenzonitriles) | 1H-Indazoles | N-N bond formation with oxygen as the oxidant, good to excellent yields. | nih.gov |

| CuI / phenanthroline | ortho-Chlorinated arylhydrazones | N-Phenyl/N-thiazolyl-1H-indazoles | Intramolecular N-arylation from readily available starting materials. | beilstein-journals.org |

While transition-metal catalysis offers powerful synthetic routes, metal-free approaches are gaining traction due to their cost-effectiveness and reduced potential for metal contamination in the final products. nih.gov These methods often rely on the use of common laboratory reagents to effect the desired cyclization.

Direct aryl C-H amination provides a straightforward pathway to the indazole core by forming a key C-N bond. One such method involves the use of phenyliodine(III) diacetate (PIDA) as an oxidant to mediate the intramolecular aryl C-H amination of hydrazones, leading to the formation of 1H-indazoles. nih.gov This approach is part of a broader class of reactions that utilize hypervalent iodine reagents to promote C-N bond formation.

A particularly relevant metal-free method for the synthesis of precursors to the target molecule is the nitrosation of indoles, which directly yields 1H-indazole-3-carboxaldehydes. nih.govrsc.orgresearchgate.net This reaction proceeds through a multistep pathway initiated by the nitrosation of the C3 position of the indole (B1671886), leading to an oxime intermediate. nih.gov Subsequent ring opening triggered by the addition of water, followed by ring closure, affords the 1H-indazole-3-carboxaldehyde. nih.gov

This procedure has been optimized to be a general and high-yielding process for a variety of substituted indoles. nih.govresearchgate.net The use of slightly acidic conditions and a reverse addition protocol (adding the indole to the nitrosating agent) minimizes side reactions and allows for the conversion of both electron-rich and electron-deficient indoles. nih.govresearchgate.net For instance, the reaction of indole itself can provide 1H-indazole-3-carboxaldehyde in up to 99% yield. nih.gov The reaction has been successfully applied to a range of substituted indoles, including those with bromo substituents, demonstrating its potential for the synthesis of compounds like 1H-Indazole-7-carbaldehyde, 3-bromo- (B131339). nih.gov

Table 3: Nitrosation of Substituted Indoles to 1H-Indazole-3-carboxaldehydes

| Indole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Indole | NaNO₂, HCl, H₂O/DMF, 0 °C to RT | 1H-Indazole-3-carboxaldehyde | 99 | nih.gov |

| 5-Bromo-indole | NaNO₂, HCl, H₂O/DMF, 0 °C | 5-Bromo-1H-indazole-3-carboxaldehyde | 72 | nih.gov |

| 7-Methyl-indole | NaNO₂, HCl, H₂O/DMF, RT | 7-Methyl-1H-indazole-3-carboxaldehyde | 72 | nih.gov |

| 5-Benzyloxy-indole | NaNO₂, HCl, H₂O/DMF, 0 °C | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 91 | researchgate.net |

Cyclocondensation and Ring Closure Reactions from Precursors

The construction of the fundamental indazole ring system is the initial step towards the target molecule. Cyclocondensation reactions provide a powerful means to assemble the bicyclic core from appropriately substituted aromatic precursors. These methods are advantageous as they can install necessary functional groups or their precursors onto the benzene (B151609) ring prior to the formation of the pyrazole (B372694) moiety.

A common strategy involves the reaction of ortho-substituted arylhydrazones. For instance, the synthesis of a 7-substituted indazole can be achieved through the intramolecular cyclization of a hydrazone derived from an ortho-halo- or ortho-hydroxybenzaldehyde. researchgate.netbeilstein-journals.orgsamipubco.com A plausible route to a precursor for 1H-indazole-7-carbaldehyde would start with a 2-halo-6-methylbenzaldehyde. This starting material can be condensed with hydrazine (B178648) to form the corresponding hydrazone. Subsequent intramolecular N-arylation, often catalyzed by transition metals like palladium or copper, facilitates the ring closure to yield 7-methyl-1H-indazole. beilstein-journals.orgthieme-connect.de The methyl group at the C7 position can then be oxidized to the desired carbaldehyde functionality using standard oxidizing agents.

Alternative cyclocondensation approaches include the reaction of 2-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then cyclize to form the indazole ring upon treatment with reagents like copper(II) acetate. nih.gov Furthermore, [3+2] cycloaddition reactions between in situ generated arynes and various hydrazones offer another versatile route to the indazole skeleton. organic-chemistry.orgorganic-chemistry.org These methods allow for the construction of indazoles with diverse substitution patterns, contingent on the functionalities present on the reacting precursors.

Regioselective Functionalization at the Indazole Core

Once the indazole scaffold is formed, the introduction of bromine at the C3 position and a carbaldehyde at the C7 position requires highly regioselective reactions. The electronic nature of the indazole ring makes the C3 position particularly susceptible to electrophilic attack, which can be leveraged for functionalization but also presents a challenge when targeting other positions like C7.

Introduction of the Bromine Substituent at the C3 Position

The C3 position of the 1H-indazole ring is the most nucleophilic carbon, making it the primary site for electrophilic substitution.

Direct Halogenation Protocols

Direct C-H bromination at the C3 position is a widely employed and efficient method. A variety of brominating agents and conditions have been developed to achieve high regioselectivity and yield. N-bromosuccinimide (NBS) is the most common reagent used for this transformation and can be employed in various solvents such as acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), or chloroform (B151607) (CHCl₃). chim.it

Another effective method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. An ultrasound-assisted protocol using DBDMH in ethanol (B145695) has been shown to provide 3-bromoindazoles rapidly and in high yields under mild conditions. nih.gov This approach is noted for its efficiency and compatibility with a wide range of functional groups on the indazole core. thieme-connect.denih.gov For substrates with deactivating groups, such as a nitro group, direct bromination using molecular bromine (Br₂) in a polar solvent like N,N-dimethylformamide (DMF) has also been proven effective. researchgate.net

| Reagent | Substrate | Solvent | Conditions | Yield | Reference(s) |

| NBS | 1H-Indazole | MeCN | Room Temp | High | chim.it |

| DBDMH | 2-Phenyl-2H-indazole | EtOH | Ultrasound, 40 °C, 30 min | 95% | nih.gov |

| Br₂ | 5-Nitro-1H-indazole | DMF | -5 °C to 40 °C, 12 h | 95% | researchgate.net |

| NBS | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMF | 80 °C | 84% (C7-bromo) | nih.gov |

This table presents a selection of direct halogenation methods. Yields and conditions are specific to the substrates studied in the cited literature.

Halogen Exchange Methodologies

While direct C-H bromination is prevalent, halogen exchange reactions offer an alternative route to 3-bromoindazoles, particularly from other 3-haloindazoles. The "aromatic Finkelstein reaction" provides a precedent for such transformations, typically involving the conversion of aryl chlorides or bromides to aryl iodides. wikipedia.org A reverse Finkelstein-type reaction, converting a 3-iodo-1H-indazole to the desired 3-bromo derivative, is also synthetically feasible.

This transformation can be facilitated by copper catalysis. Treatment of a 3-iodoindazole, which can be prepared by reacting the parent indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH), with a bromide source such as copper(I) bromide (CuBr) could effect the desired halogen exchange. chim.itresearchgate.net Such copper-catalyzed couplings are well-established for carbon-nitrogen bond formation and can be adapted for halogen exchange on heteroaromatic systems. rsc.org While less common than direct bromination, this method provides excellent regiocontrol, as the initial halogen at C3 dictates the position of the incoming bromide.

Introduction of the Carbaldehyde Moiety at the C7 Position

Introducing a formyl group at the C7 position of the indazole ring is significantly more challenging than functionalizing the C3 position due to the latter's higher intrinsic reactivity. nih.gov Direct electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective at C7. Therefore, targeted strategies are required to achieve the desired regioselectivity.

Targeted Formylation Reactions

Directed ortho-metalation (DoM) is the premier strategy for the regioselective formylation of the C7 position. This method relies on the use of a directing group, typically attached to the N1 nitrogen, to guide a strong base to deprotonate the adjacent C7 position.

The synthetic sequence generally proceeds as follows:

N-Protection: The N1 hydrogen of the indazole starting material is protected with a suitable directing group. The tert-butoxycarbonyl (BOC) group is commonly used as it is an effective directing group and can be readily removed later.

Directed ortho-Lithiation: The N1-protected indazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). The directing group chelates the lithium cation, directing the deprotonation exclusively to the sterically accessible C7 position.

Formylation: The resulting C7-lithiated indazole species is quenched with an electrophilic formylating agent. N,N-dimethylformamide (DMF) is the most common and effective reagent for this purpose, which, after aqueous workup, yields the C7-carbaldehyde. researchgate.netcommonorganicchemistry.com

Deprotection: The N1-protecting group is removed under appropriate conditions (e.g., acid treatment for a BOC group) to afford the final 1H-indazole-7-carbaldehyde.

This DoM strategy allows for the precise and high-yielding installation of the aldehyde at the C7 position, overcoming the inherent reactivity preference of the indazole ring. The existence of commercially available compounds like 3-Iodo-1H-indazole-7-carbaldehyde further confirms the viability of achieving substitution at both the C3 and C7 positions. biosynth.com The synthesis of the target molecule, 1H-Indazole-7-carbaldehyde, 3-bromo-, would likely proceed by first preparing 1H-indazole-7-carbaldehyde via this DoM protocol, followed by the regioselective bromination at C3 as described previously.

Transformation of C7-Substituted Indazole Derivatives (e.g., from Nitriles or Carboxylic Acids)

The synthesis of 3-bromo-1H-indazole-7-carbaldehyde is not typically achieved in a single step but rather through a carefully planned synthetic sequence starting from more readily available C7-substituted indazoles, such as 1H-indazole-7-carboxylic acid or 1H-indazole-7-carbonitrile. The general strategy involves the formation of the C7-aldehyde functionality, followed by a regioselective bromination at the C3 position.

A plausible pathway begins with the conversion of 1H-indazole-7-carboxylic acid to the target aldehyde. This transformation can be accomplished via several standard organic chemistry protocols. One common method involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, which is then subjected to a controlled reduction. The Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst, is a classic example. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which upon reaction with an organometallic reagent like diisobutylaluminium hydride (DIBAL-H), furnishes the aldehyde. Similarly, 1H-indazole-7-carbonitrile can be directly reduced to 1H-indazole-7-carbaldehyde using DIBAL-H.

Once 1H-indazole-7-carbaldehyde is obtained, the subsequent key step is the selective bromination of the electron-rich C3 position, while leaving the aldehyde and other positions on the benzene ring untouched. The C3 position of the indazole ring is known to be susceptible to electrophilic attack. A highly efficient and modern method for this transformation is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.govresearchgate.net This reaction can be performed under mild, ultrasound-assisted conditions, which often leads to high yields and clean conversions in a short time frame (typically around 30 minutes). nih.gov This method has been shown to be effective across a wide range of indazole substrates. researchgate.net

The proposed synthetic sequence is summarized in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1a | 1H-Indazole-7-carboxylic acid | 1. SOCl₂ or (COCl)₂2. H₂, Pd/BaSO₄, Quinoline (Rosenmund Red.) | 1H-Indazole-7-carbaldehyde | Standard conversion of a carboxylic acid to an aldehyde via the acid chloride. |

| 1b | 1H-Indazole-7-carbonitrile | 1. DIBAL-H2. H₂O workup | 1H-Indazole-7-carbaldehyde | Direct partial reduction of a nitrile to an aldehyde. |

| 2 | 1H-Indazole-7-carbaldehyde | DBDMH, EtOH, Ultrasound irradiation | 3-bromo-1H-indazole-7-carbaldehyde | Efficient and regioselective electrophilic bromination at the C3 position. nih.gov |

Post-Synthetic Modifications and Derivatization Strategies

The presence of the C3-bromo substituent makes 3-bromo-1H-indazole-7-carbaldehyde an excellent substrate for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and other organic moieties at the C3 position, significantly expanding the molecular diversity accessible from this intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov 3-Bromoindazoles are effective substrates for this reaction, enabling the synthesis of 3-aryl-1H-indazoles. khanacademy.orglibretexts.org Microwave-assisted protocols have been developed to accelerate these couplings, often leading to high yields in short reaction times. khanacademy.orglibretexts.org A variety of palladium catalysts, bases, and solvent systems can be employed, demonstrating the versatility of the method. khanacademy.orgresearchgate.net

The table below summarizes various conditions reported for the Suzuki-Miyaura coupling of 3-bromoindazoles, which are applicable to 3-bromo-1H-indazole-7-carbaldehyde.

| Catalyst | Base | Solvent System | Conditions | Findings | Reference(s) |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, Microwave | Effective for coupling various 3-bromoindazoles with arylboronic acids. | khanacademy.orglibretexts.org |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | High yields for coupling of 3-chloro and 3-bromoindazoles. | researchgate.net |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to excellent yields for synthesizing 3-aryl-1H-indazol-5-amines. | khanacademy.org |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. sigmaaldrich.comlibretexts.org While highly effective, a major drawback is the toxicity of the organotin reagents. sigmaaldrich.com Although specific examples of Stille coupling on 3-bromo-1H-indazole-7-carbaldehyde are not prevalent in the literature, conditions can be extrapolated from reactions on similar heterocyclic systems, such as carbazoles. researchgate.net The reaction typically employs a Pd(0) catalyst like Pd(PPh₃)₄, often with additives like CuI or LiCl to enhance the reaction rate and selectivity. khanacademy.org

Representative conditions for Stille coupling on related bromo-heterocycles are shown below.

| Substrate | Catalyst | Additive(s) | Solvent | Conditions | Reference(s) |

| Bromophenyl triflate | PdCl₂(PPh₃)₂ | LiCl | DMF | 24 °C | Demonstrates C-Br vs C-OTf selectivity. khanacademy.org |

| 3-Bromocarbazole | Pd(PPh₃)₄ | None | Toluene | 110 °C | Optimized for a related bromo-heterocycle. researchgate.net |

Nucleophilic Displacement and Substitution Reactions at the Bromine Center

The direct displacement of the bromine atom at the C3 position of an indazole via a classical Sₙ1 or Sₙ2 mechanism is generally not feasible due to the steric hindrance and electronic properties of the sp²-hybridized carbon of the aromatic ring. libretexts.orgresearchgate.net However, nucleophilic aromatic substitution (SₙAr) can occur under certain conditions, particularly if the aromatic ring is "activated" by electron-withdrawing groups. chemrxiv.org

In the indazole system, the pyrazole moiety is inherently electron-withdrawing, which can facilitate nucleophilic attack. While intermolecular SₙAr reactions at the C3 position of pre-formed indazoles are not widely reported, the SₙAr mechanism is a key strategy in the synthesis of the indazole ring itself. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, involves an intramolecular SₙAr cyclization where hydrazine attacks a cyano group, followed by ring closure with the displacement of an ortho-chloro substituent. nih.govnih.gov This highlights the viability of nucleophilic attack on the benzene portion of the scaffold to form the heterocyclic ring.

Direct intermolecular substitution at the C3-bromo position would likely require harsh conditions or the use of highly potent nucleophiles. The reactivity is generally lower compared to palladium-catalyzed cross-coupling reactions, which provide a more versatile and reliable route for functionalization at this position. Research in this area often focuses on more complex, fused indazole systems where ring-opening and closing (ANRORC) mechanisms can occur with certain nucleophiles like iodide. nih.gov

Chemical Reactivity and Mechanistic Pathways of 1h Indazole 7 Carbaldehyde, 3 Bromo

Reactivity Profile of the Aldehyde Moiety

The aldehyde group at the C-7 position of the indazole ring is a key site for a variety of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, providing a gateway to diverse molecular architectures. For indazole-based compounds, the aldehyde function is a crucial intermediate for creating more complex derivatives, including alkenes, alcohols, amines, and fused heterocyclic systems. nih.gov

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation, Wittig Reaction)

The aldehyde functionality of 1H-Indazole-7-carbaldehyde, 3-bromo- (B131339) is expected to readily participate in classic carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for extending carbon chains and building molecular complexity.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. This pathway leads to the formation of an α,β-unsaturated system, a valuable synthetic intermediate.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com It utilizes a phosphonium (B103445) ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This reaction is highly versatile, allowing for the synthesis of a wide array of substituted alkenes. nih.govmasterorganicchemistry.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((3-bromo-1H-indazol-7-yl)methylene)malonate |

Reduction to Corresponding Alcohol and Amine Derivatives

The aldehyde group can be easily reduced to afford the corresponding primary alcohol or can be converted into an amine through reductive amination. nih.gov

Reduction to Alcohol: Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can efficiently reduce the aldehyde to (3-bromo-1H-indazol-7-yl)methanol. This transformation provides access to a new set of derivatives where the alcohol can be further functionalized.

Reductive Amination: This two-step, one-pot reaction first involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine. The subsequent in-situ reduction of the imine, typically with a mild reducing agent like sodium triacetoxyborohydride, yields the corresponding secondary or tertiary amine derivative. This method is a powerful tool for introducing nitrogen-containing functional groups.

Table 2: Reduction Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Aldehyde Reduction | 1. Sodium borohydride (NaBH₄) 2. Methanol | (3-Bromo-1H-indazol-7-yl)methanol |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aldehyde group is a valuable precursor for constructing fused heterocyclic rings onto the indazole core. nih.gov By reacting with bifunctional nucleophiles, the aldehyde can trigger cyclization cascades, leading to complex polycyclic molecules. For example, reaction with a hydrazine (B178648) derivative could lead to a fused pyrazole (B372694) ring, while reaction with a compound containing both an amine and a thiol group could form a fused thiazine (B8601807) ring. Such strategies are pivotal in medicinal chemistry for creating novel scaffolds with potential biological activity. nih.govthieme-connect.de

Table 3: Examples of Cyclization Reactions

| Reagent | Fused Heterocyclic System |

|---|---|

| Hydrazine hydrate | Pyrazolo[4,3-f]indazole derivative |

Reactivity of the Bromine Substituent

The bromine atom at the C-3 position of the indazole ring offers another handle for synthetic modification. Its reactivity is characteristic of an aryl bromide, making it a suitable substrate for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Participation in Transition-Metal-Catalyzed Transformations

The bromine atom is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. researchgate.netrsc.org The Suzuki-Miyaura coupling of 3-bromoindazoles with various arylboronic acids has been shown to proceed in moderate to excellent yields, demonstrating the utility of this method for synthesizing 3-arylindazole derivatives. researchgate.net

Other common cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also highly plausible, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively, at the C-3 position.

Table 4: Examples of Transition-Metal-Catalyzed Reactions

| Reaction Type | Reagent(s) | Catalyst System (Example) | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1H-indazole-7-carbaldehyde |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1H-indazole-7-carbaldehyde |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging and requires harsh conditions or specific activation. The carbon-bromine bond in 3-bromoindazole (B152527) is relatively strong, and direct displacement by a nucleophile is not as straightforward as in aliphatic systems. libretexts.org

However, substitution can be achieved under certain circumstances. For instance, using a strong nucleophile in a high-boiling polar aprotic solvent at elevated temperatures might facilitate the reaction. Alternatively, copper-catalyzed nucleophilic substitution (Ullmann condensation) can be employed to couple the bromoindazole with amines, alcohols, or thiols. SNAr reactions are more commonly seen on indazole precursors that are activated by electron-withdrawing groups, such as nitro groups, or with highly reactive halogens like fluorine. evitachem.comnih.gov

Table 5: Potential Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide | High Temperature, CuI catalyst | 3-Methoxy-1H-indazole-7-carbaldehyde |

Reductive Debromination Pathways

The selective removal of the bromine atom from the C3 position of 1H-Indazole-7-carbaldehyde, 3-bromo- can be achieved through various reductive debromination methods. This transformation is valuable for accessing the corresponding 1H-indazole-7-carbaldehyde and for subsequent functionalization at the C3 position. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity, particularly in the presence of the reducible carbaldehyde group.

Common strategies for the reductive debromination of aryl bromides, which can be applied to this system, include catalytic hydrogenation, metal-mediated reductions, and radical-based methods.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the dehalogenation of aryl halides. For the debromination of 1H-Indazole-7-carbaldehyde, 3-bromo-, a typical procedure would involve the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a base like triethylamine (B128534) or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

| Catalyst | Hydrogen Source | Solvent | Base | Typical Conditions |

| 10% Pd/C | H₂ (gas) | Ethanol | Triethylamine | Room temperature, atmospheric pressure |

| 10% Pd/C | Ammonium formate | Methanol | - | Reflux |

| 10% Pd/C | Sodium hypophosphite | Aqueous Ethanol | Potassium carbonate | 50-80 °C |

Table 1: Representative Conditions for Catalytic Hydrogenation-based Reductive Debromination.

The aldehyde group at the C7 position is also susceptible to reduction under certain hydrogenation conditions. Therefore, careful optimization of the catalyst, solvent, and reaction time is necessary to selectively cleave the C-Br bond while preserving the carbaldehyde functionality. Milder conditions are generally preferred to avoid over-reduction.

Metal-Mediated Reductions:

Active metals, such as zinc, tin, or iron, in the presence of an acid can also effect the reductive debromination of aryl bromides. For instance, treating 1H-Indazole-7-carbaldehyde, 3-bromo- with zinc powder in acetic acid could potentially lead to the formation of 1H-indazole-7-carbaldehyde. However, the acidic conditions might affect the stability of the indazole ring or lead to side reactions involving the aldehyde.

Radical-Based Methods:

Radical-mediated debromination offers an alternative pathway. Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are effective for this transformation. However, the toxicity of organotin compounds is a significant drawback. More environmentally friendly alternatives, such as silanes in combination with a suitable initiator, are increasingly being explored.

The mechanism of these reductive debrominations typically involves either the oxidative addition of the aryl bromide to a low-valent metal catalyst followed by hydrogenolysis, or the formation of a radical anion intermediate that subsequently loses a bromide ion.

Intrinsic Reactivity of the Indazole Core and Tautomeric Considerations

The reactivity of the indazole ring in 1H-Indazole-7-carbaldehyde, 3-bromo- is significantly influenced by its tautomeric forms and the electronic effects of its substituents.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. wvu.edunih.gov For most substituted indazoles, including the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. wvu.edunih.gov This stability is attributed to its benzenoid character, whereas the 2H-tautomer possesses a less stable quinonoid structure. nih.gov Computational studies have confirmed the greater stability of the 1H-form. nih.gov

The predominance of the 1H-tautomer in 1H-Indazole-7-carbaldehyde, 3-bromo- has important implications for its chemical transformations. Reactions involving the pyrazole nitrogen, such as N-alkylation or N-acylation, will primarily occur at the N1 position due to its higher nucleophilicity and the greater stability of the resulting product. The position of the N-H proton influences the electron distribution within the heterocyclic ring and, consequently, its reactivity towards electrophiles and nucleophiles.

The indazole ring is an aromatic system and can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions on 1H-Indazole-7-carbaldehyde, 3-bromo- is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The indazole ring itself is generally considered to be electron-rich and thus reactive towards electrophiles. However, in 1H-Indazole-7-carbaldehyde, 3-bromo-, the presence of two electron-withdrawing groups, the bromo group at C3 and the carbaldehyde group at C7, deactivates the benzene (B151609) ring towards electrophilic attack.

The directing effects of the substituents on the benzene portion of the indazole are as follows:

The pyrazole ring, fused to the benzene ring, generally directs electrophilic attack to the C5 and C7 positions. However, the C7 position is already substituted.

The bromine atom at C3 is a deactivating, ortho-, para-director. Its influence on the benzene ring would be directed towards C5.

The carbaldehyde group at C7 is a strong deactivating, meta-director. It will direct incoming electrophiles to the C5 and C9 (equivalent to C4 in this context) positions.

Considering these combined effects, the most likely position for electrophilic aromatic substitution on the benzene ring of 1H-Indazole-7-carbaldehyde, 3-bromo- would be the C5 position . This position is ortho to the pyrazole fusion and meta to the deactivating carbaldehyde group. The C4 and C6 positions would be less favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivated nature of the ring, harsh reaction conditions may be required for these transformations to proceed.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the 3-bromo-1H-indazole-7-carbaldehyde ring system makes it a potential candidate for nucleophilic aromatic substitution, particularly at the carbon atom bearing the bromine atom. The bromine at the C3 position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyrazole ring and the carbaldehyde group.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide at the C3 position. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the C3 carbon to form a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion.

| Nucleophile | Product Type |

| R-NH₂ (Amine) | 3-Amino-1H-indazole-7-carbaldehyde derivative |

| R-O⁻ (Alkoxide) | 3-Alkoxy-1H-indazole-7-carbaldehyde derivative |

| R-S⁻ (Thiolate) | 3-Thioether-1H-indazole-7-carbaldehyde derivative |

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C3 Position.

The electron-withdrawing carbaldehyde group at C7 enhances the electrophilicity of the C3 position, thereby facilitating nucleophilic attack. This reactivity provides a versatile handle for the introduction of a wide range of functional groups at the C3 position, making 1H-Indazole-7-carbaldehyde, 3-bromo- a valuable intermediate in the synthesis of more complex indazole derivatives.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1h Indazole 7 Carbaldehyde, 3 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 3-bromo-1H-indazole-7-carbaldehyde is expected to provide key insights into the arrangement of protons on the bicyclic ring system. The spectrum would display distinct signals for the aldehydic proton, the N-H proton of the indazole ring, and the aromatic protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally found in the region of δ 13.0-14.0 ppm for similar indazole derivatives. nih.gov

The aromatic region will show signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, we would expect to see three distinct aromatic signals. The proton at position 4 (H-4) would likely be a doublet, coupled to the proton at position 5 (H-5). Similarly, the proton at position 6 (H-6) would appear as a doublet, also coupled to H-5. The H-5 proton would, in turn, be expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6. The bromine atom at position 3 does not have any attached protons to consider for direct coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde, 3-bromo- (B131339)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet |

| NH | 13.0 - 14.0 | Broad Singlet |

| Aromatic H-4 | 7.5 - 8.5 | Doublet |

| Aromatic H-5 | 7.0 - 7.5 | Triplet (dd) |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 3-bromo-1H-indazole-7-carbaldehyde, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear at the lowest field, typically in the range of δ 185-195 ppm. The carbon atom bearing the bromine (C-3) will also be significantly affected, with its chemical shift being influenced by the heavy atom effect of bromine. The other aromatic and heterocyclic carbons will have characteristic chemical shifts that can be assigned based on established data for indazole systems and by using advanced NMR techniques like HSQC and HMBC to correlate carbon signals with their attached protons. For instance, the ¹³C NMR spectrum of the related 1H-indazole-3-carboxaldehyde shows the carbonyl carbon at δ 187.4 ppm and the aromatic carbons between δ 111.2 and 143.4 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde, 3-bromo-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 195 |

| C-3 | 115 - 125 |

| C-3a | 135 - 145 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| C-6 | 125 - 135 |

| C-7 | 130 - 140 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Application in Tautomer Distinction and Conformational Studies

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.govcaribjscitech.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.govcaribjscitech.com NMR spectroscopy is a powerful tool to distinguish between these tautomers. The chemical shifts of the ring protons and carbons, as well as the N-H proton, are significantly different in the two forms. For instance, solid-state NMR has been suggested as a method to identify both tautomeric forms. caribjscitech.com In solution, the observation of a single set of signals consistent with the 1H-indazole structure would confirm its predominance.

Furthermore, the orientation of the aldehyde group relative to the indazole ring can be investigated using Nuclear Overhauser Effect (NOE) experiments. NOE correlations between the aldehydic proton and the proton at position 6 would indicate a specific spatial arrangement, providing valuable conformational information.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Functional Group Identification and Characteristic Vibrational Modes

The IR and Raman spectra of 3-bromo-1H-indazole-7-carbaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.

A strong absorption band due to the C=O stretching vibration of the aldehyde is expected in the IR spectrum, typically around 1670-1700 cm⁻¹. The C-H stretching of the aldehyde group usually appears as a pair of weak bands around 2820 and 2720 cm⁻¹. The N-H stretching vibration of the indazole ring will give rise to a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

For the related compound 1H-indazole-3-carbaldehyde, characteristic IR bands were observed at 3254 cm⁻¹ (N-H stretch) and 1671 cm⁻¹ (C=O stretch). nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 1H-Indazole-7-carbaldehyde, 3-bromo-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | > 3000 |

| C-H (aldehyde) | Stretching | ~2820, ~2720 |

| C=O | Stretching | 1670 - 1700 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Structural Fingerprinting and Solid-State Analysis

The combination of IR and Raman spectra provides a unique "fingerprint" for the molecule, allowing for its unambiguous identification. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 1H-Indazole-7-carbaldehyde, 3-bromo- , with a chemical formula of C₈H₅BrN₂O, the theoretical exact mass can be calculated. This experimental value, typically obtained via techniques like electrospray ionization (ESI), would be a critical piece of data for confirming the compound's identity.

For comparison, the HRMS data for a related isomer, 5-bromo-1H-indazole-3-carboxaldehyde, has been reported. rsc.org The calculated mass for the deprotonated molecule [M-H]⁻ was 145.0390, with a found value of 145.0402. rsc.org Similar precision would be expected for 1H-Indazole-7-carbaldehyde, 3-bromo-.

Table 1: Theoretical Molecular Weight Data for 1H-Indazole-7-carbaldehyde, 3-bromo-

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Average Molecular Weight | 225.04 g/mol |

| Monoisotopic Molecular Weight | 223.9585 g/mol |

This table presents theoretical values. Experimental HRMS data is required for confirmation.

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. For 1H-Indazole-7-carbaldehyde, 3-bromo- , key fragmentation pathways would likely involve:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes, resulting in a significant peak corresponding to the loss of 29 mass units.

Loss of bromine: Cleavage of the carbon-bromine bond would result in a peak corresponding to the loss of the bromine atom. The presence of bromine would also be indicated by a characteristic isotopic pattern in the mass spectrum, due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Cleavage of the indazole ring: The bicyclic indazole core could also undergo characteristic ring-opening and fragmentation, providing further structural information.

Analysis of these patterns would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide definitive proof of the substitution pattern on the indazole ring, confirming the positions of the 3-bromo and 7-carbaldehyde groups.

A successful crystallographic analysis of 1H-Indazole-7-carbaldehyde, 3-bromo- would yield a detailed structural model, including:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the sides and the angles of the basic repeating unit of the crystal.

Atomic coordinates: The precise position of every atom in the unit cell.

Bond lengths, bond angles, and torsion angles: Providing a complete geometric description of the molecule.

This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of the molecules in the crystal.

While no specific X-ray crystallographic data has been found for 1H-Indazole-7-carbaldehyde, 3-bromo-, the structure of related compounds has been investigated, providing a basis for what might be expected.

Table 2: Required Parameters from a Hypothetical X-ray Crystallography Study of 1H-Indazole-7-carbaldehyde, 3-bromo-

| Parameter | Information Provided |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

This table outlines the data that would be obtained from an experimental X-ray crystallography study. No such data is currently available in the public domain for the specified compound.

Computational and Theoretical Investigations of 1h Indazole 7 Carbaldehyde, 3 Bromo

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for examining the electronic and structural properties of molecular systems. For derivatives of indazole, DFT calculations offer a reliable means to understand their fundamental chemical nature.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of 1H-Indazole-7-carbaldehyde, 3-bromo- (B131339). The presence of a bromine atom at the 3-position and a carbaldehyde group at the 7-position significantly influences the electron distribution within the indazole ring. The bromine atom, being an electron-withdrawing group, and the carbaldehyde group, also an electrophilic center, affect the molecule's electrostatic potential surface and reactivity patterns.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1H-Indazole-7-carbaldehyde, 3-bromo- (based on similar compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These values are illustrative and based on typical DFT calculation results for analogous bromo-indazole derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within DFT has proven to be highly accurate for various heterocyclic systems. rsc.orgnih.gov For 1H-Indazole-7-carbaldehyde, 3-bromo-, predicted ¹H and ¹³C NMR chemical shifts can help in the assignment of the experimentally observed signals. For instance, the aldehyde proton is expected to have a characteristic downfield shift.

Similarly, DFT can be employed to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations can aid in the assignment of the various vibrational modes of the molecule, such as the stretching and bending of the C=O, N-H, and C-Br bonds.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde, 3-bromo- (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (aldehyde) | 185.2 |

| C3 | 120.5 |

| C3a | 140.1 |

| C4 | 122.8 |

| C5 | 128.4 |

| C6 | 115.9 |

| C7 | 133.7 |

| C7a | 142.3 |

Note: These are hypothetical values based on known trends for substituted indazoles. Actual values would require specific DFT calculations.

Mechanistic Studies of Synthetic Transformations

Computational studies can provide valuable insights into the mechanisms of chemical reactions. For instance, the synthesis of indazole-3-carbaldehydes can be achieved through the nitrosation of indoles. nih.gov DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the energetics of different steps and the factors that control the regioselectivity of the reaction. Such studies are crucial for optimizing reaction conditions and improving the yield of the desired product.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods are essential for modeling the reactivity and selectivity of molecules. mdpi.com For 1H-Indazole-7-carbaldehyde, 3-bromo-, these models can predict the most likely sites for electrophilic and nucleophilic attack. The calculated electrostatic potential map can highlight electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactivity.

The presence of both a bromine atom and a carbaldehyde group offers multiple reactive sites. Quantum chemical calculations can help to determine the relative reactivity of these sites, for example, in nucleophilic substitution reactions at the brominated position or in reactions involving the aldehyde functionality. This predictive power is invaluable in designing new synthetic routes and in understanding the molecule's interactions with biological targets.

Analysis of Conformational Isomers and Tautomeric Equilibria

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The equilibrium between these tautomers is influenced by factors such as the nature of substituents, the solvent, and temperature. nih.govresearchgate.net

Computational studies can predict the relative stabilities of the different tautomers of 1H-Indazole-7-carbaldehyde, 3-bromo-. By calculating the Gibbs free energy of each tautomer, it is possible to determine which form is thermodynamically more stable under specific conditions. For many indazole derivatives, the 1H-tautomer is found to be more stable. nih.govresearchgate.net

Furthermore, the presence of the carbaldehyde group introduces the possibility of conformational isomers due to rotation around the C-C single bond connecting the aldehyde to the indazole ring. DFT calculations can be used to explore the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. Understanding the conformational preferences and tautomeric equilibria is crucial, as these can significantly affect the molecule's biological activity and its interactions with other molecules.

Table 3: Relative Energies of Tautomers of a Generic Bromo-Indazole Carbaldehyde (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Indazole | 0.00 |

| 2H-Indazole | +3.5 |

Note: This table illustrates the typical higher stability of the 1H-tautomer as reported for similar indazole systems.

Applications in Specialized Organic Synthesis Research and Advanced Materials Science

Role as a Key Precursor for Complex Heterocyclic Architectures

The strategic placement of the bromine atom and the aldehyde group on the indazole frame of 3-bromo-1H-indazole-7-carbaldehyde makes it an ideal precursor for constructing elaborate molecular structures.

Indazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds being investigated and approved as drugs. nih.gov The aldehyde group, particularly at the 3-position as seen in related isomers, is a versatile functional group. It can be readily converted into a variety of other functionalities, such as alkenes (via Wittig reactions), secondary alcohols (via reduction), or amines (via reductive amination). nih.gov This allows chemists to introduce a wide range of substituents and build libraries of novel compounds for biological screening.

Furthermore, the bromine atom serves as a crucial handle for carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are frequently employed to attach new aryl or heteroaryl groups to the indazole core, a strategy used in the synthesis of potential anticandidal agents from 3-bromo-1H-indazole. nih.gov The combination of these two reactive sites allows for a multi-directional approach to creating highly decorated and complex indazole derivatives, which are often explored as kinase inhibitors for cancer therapy. nih.govevitachem.comrsc.org For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a critical intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. chemrxiv.orgchemrxiv.org

The aldehyde functional group is a key player in cyclization reactions, enabling the formation of new rings fused onto the indazole scaffold. Research on 1H-indazole-3-carboxaldehyde derivatives shows that the aldehyde can react with various nucleophiles to construct adjacent heteroaromatic rings like oxazoles, thiazoles, and benzimidazoles. nih.gov This capacity for annulation (ring-forming) reactions is critical for developing polycyclic systems, which often possess unique pharmacological and material properties. The dual reactivity of a compound like 3-bromo-1H-indazole-7-carbaldehyde would allow for initial ring construction via the aldehyde, followed by further functionalization at the bromine site, leading to complex, multi-ring heterocyclic systems.

Contributions to Advanced Materials Development

The unique electronic and structural properties of the indazole ring system also make its derivatives attractive for applications in materials science.

The incorporation of halogenated indazole derivatives into polymer structures is a known strategy to impart specific properties. For example, the related compound 7-bromo-1H-indazole-3-carboxylic acid is explored for its use in creating advanced materials, including polymers and coatings that require specific chemical functionalities. chemimpex.com The bromine atom can enhance flame retardancy or serve as a site for grafting the molecule onto a polymer backbone. The indazole unit itself can contribute to the thermal stability and electronic properties of the resulting material. While direct evidence for 3-bromo-1H-indazole-7-carbaldehyde is unavailable, its structure suggests it could be a valuable monomer or additive in the formulation of specialized polymers.

The indazole scaffold is present in various fluorescent molecules. The extended π-conjugated system of the bicyclic ring can be modified to tune its photophysical properties, such as absorption and emission wavelengths. The aldehyde group of 3-bromo-1H-indazole-7-carbaldehyde could be used to attach fluorogenic moieties or to create Schiff bases with chiral amines, leading to the formation of chiral, optically active compounds. These molecules have potential applications as fluorescent probes for biological imaging or as components in optical sensors and organic light-emitting diodes (OLEDs).

Intermediate in Agrochemical Research and Development

The indazole core is not only prevalent in pharmaceuticals but also in the development of modern agrochemicals. The biological activity of indazole derivatives can be harnessed to create effective herbicides and pesticides. The related 7-bromo-1H-indazole-3-carboxylic acid is noted for its applications in formulating agrochemicals, where it can improve the stability and efficacy of the final product. chemimpex.com The structural features of 3-bromo-1H-indazole-7-carbaldehyde make it a plausible intermediate for synthesizing new active ingredients for crop protection, where precise molecular modifications are key to achieving high efficacy and selectivity.

Scaffold for Combinatorial Library Synthesis in Chemical Discovery Programs

3-Bromo-1H-indazole-7-carbaldehyde serves as a versatile and strategic scaffold in the synthesis of combinatorial libraries for chemical discovery programs. Its unique structural features, including a reactive aldehyde group and a modifiable bromine atom on the core indazole ring, allow for the generation of a vast array of diverse molecules. This diversity is crucial in the high-throughput screening processes used to identify novel drug candidates and other functional materials.

The indazole core itself is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets. By using 3-bromo-1H-indazole-7-carbaldehyde as a starting point, chemists can systematically introduce a wide range of chemical functionalities at two key positions, rapidly creating large libraries of related compounds.

The primary points of diversification on the 3-bromo-1H-indazole-7-carbaldehyde scaffold are the C3-bromo and C7-aldehyde positions. The aldehyde at the C7 position is readily amenable to a variety of chemical transformations. For instance, it can undergo reductive amination to introduce a diverse set of amine-containing side chains. It can also participate in olefination reactions, such as the Wittig reaction, to form alkenes, or be used in the synthesis of various heterocyclic rings.

Simultaneously, the bromine atom at the C3 position offers another handle for chemical modification, most commonly through transition metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups at this position. The ability to perform these modifications provides a powerful tool for fine-tuning the electronic and steric properties of the final compounds.

The combination of these reactive sites allows for a combinatorial approach to library synthesis. A library can be designed where a set of building blocks is reacted at the C7-aldehyde, and another set is coupled at the C3-bromo position. This strategy can generate an exponentially larger number of final products from a relatively small number of starting materials. For example, reacting 10 different amines at the C7 position and coupling 10 different boronic acids at the C3 position could theoretically produce 100 distinct indazole derivatives.

This combinatorial approach is highly valuable in drug discovery. By creating large and diverse libraries based on the 3-bromo-1H-indazole-7-carbaldehyde scaffold, researchers can explore a broad chemical space in their search for compounds with specific biological activities. High-throughput screening of these libraries against a particular biological target can quickly identify "hit" compounds, which can then be further optimized to develop lead candidates for new drugs.

The following table illustrates a hypothetical combinatorial library synthesis using 3-bromo-1H-indazole-7-carbaldehyde as the scaffold.

Table 1: Hypothetical Combinatorial Library Synthesis

| Scaffold | Reagent for C7-Aldehyde | Reaction Type at C7 | Reagent for C3-Bromo | Reaction Type at C3 | Resulting Compound Class |

| 3-Bromo-1H-indazole-7-carbaldehyde | Benzylamine | Reductive Amination | Phenylboronic acid | Suzuki Coupling | 3-Phenyl-N-benzyl-1H-indazol-7-yl)methanamine derivatives |

| 3-Bromo-1H-indazole-7-carbaldehyde | Methylamine | Reductive Amination | Pyridine-3-boronic acid | Suzuki Coupling | N-Methyl-3-(pyridin-3-yl)-1H-indazol-7-yl)methanamine derivatives |

| 3-Bromo-1H-indazole-7-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | Wittig Reaction | Phenylacetylene | Sonogashira Coupling | 3-(3-(Phenylethynyl)-1H-indazol-7-yl)acrylonitrile derivatives |

| 3-Bromo-1H-indazole-7-carbaldehyde | Ethyl 2-(triphenylphosphoranylidene)acetate | Wittig Reaction | 4-Methoxyphenylboronic acid | Suzuki Coupling | Ethyl 3-(3-(4-methoxyphenyl)-1H-indazol-7-yl)acrylate derivatives |

| 3-Bromo-1H-indazole-7-carbaldehyde | Morpholine | Reductive Amination | Aniline | Buchwald-Hartwig Coupling | 4-((3-(Phenylamino)-1H-indazol-7-yl)methyl)morpholine derivatives |

In addition to drug discovery, the libraries generated from 3-bromo-1H-indazole-7-carbaldehyde can be screened for applications in advanced materials science. The diverse electronic and photophysical properties of the resulting indazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-1H-indazole-7-carbaldehyde, and how do reaction conditions influence product purity?

The synthesis of 3-bromo-1H-indazole-7-carbaldehyde typically involves bromination of the indazole core. For example, bromine in acetic acid with BF₃ as a catalyst has been used for similar indazole derivatives, achieving high yields (95–97%) while minimizing regioisomer formation . Direct arylation strategies using palladium catalysts (e.g., Pd(OAc)₂) with water as a solvent can also introduce substituents at the C3 position, though yields are moderate (50–70%) . Key factors include:

- Catalyst loading : Lower Pd concentrations (5 mol%) reduce costs but may slow kinetics.

- Solvent choice : Water improves sustainability but may limit solubility of hydrophobic intermediates.

- Temperature : Optimal ranges (e.g., 100°C for Pd-catalyzed reactions) balance reactivity and decomposition risks.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing 3-bromo-1H-indazole-7-carbaldehyde?

- X-ray crystallography : SHELXL software is widely used for small-molecule refinement, enabling precise determination of bond angles and dihedral angles (e.g., detecting deviations in bromine-substituted aromatic systems) .

- NMR : ¹H and ¹³C NMR can identify aldehyde protons (~9–10 ppm) and bromine-induced deshielding effects on adjacent carbons.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. What safety protocols are critical when handling 3-bromo-1H-indazole-7-carbaldehyde in the lab?

- Personal protective equipment (PPE) : Use NIOSH/EN 166-compliant eye protection and nitrile gloves to avoid skin contact .

- Engineering controls : Work in a fume hood to minimize inhalation of volatile aldehydes or brominated byproducts.

- Waste disposal : Contaminated gloves and solvents must be treated as halogenated waste under local regulations .

Advanced Research Questions

Q. How can researchers address contradictory data in catalytic C3 functionalization of 3-bromo-1H-indazole-7-carbaldehyde?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) often arise from:

- Ligand effects : Bulky ligands (e.g., PPh₃) may stabilize Pd intermediates but hinder substrate access .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance ionic pathways but may deactivate catalysts via coordination.

- Substrate electronic effects : Electron-withdrawing groups (e.g., aldehyde at C7) can reduce reactivity at C3, requiring higher catalyst loadings. Methodological solution : Use kinetic studies (e.g., variable-time NMR) to identify rate-limiting steps and optimize ligand-solvent combinations .

Q. What strategies mitigate regioisomer formation during bromination of indazole derivatives?

Bromination at unintended positions (e.g., C5 instead of C3) is common due to resonance stabilization of intermediates. Approaches include:

- Directed ortho-bromination : Introduce temporary directing groups (e.g., –NH₂) to steer bromine to C3, followed by deprotection .

- Acid catalysis : BF₃ or HBr can polarize Br₂, enhancing electrophilic attack at electron-rich positions. For example, BF₃ suppresses epimerization of brominated products compared to HBr .

- Low-temperature reactions : Slower kinetics at –20°C improve selectivity for the thermodynamically favored C3 position .

Q. How does the electron-withdrawing aldehyde group at C7 influence the reactivity of 3-bromo-1H-indazole in cross-coupling reactions?

The aldehyde group deactivates the indazole core, reducing electron density at C3 and slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Mitigation strategies:

- Pre-functionalization : Convert the aldehyde to a protected form (e.g., acetal) to reduce electron withdrawal during coupling .

- Microwave-assisted synthesis : Enhanced heating accelerates reaction rates, overcoming electronic deactivation .

- Electron-deficient catalysts : Use Pd catalysts with electron-poor ligands (e.g., SPhos) to better coordinate deactivated substrates .

Data Analysis and Structural Insights

Q. How can researchers resolve ambiguities in X-ray crystallographic data for brominated indazoles?

- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy for crystals with pseudo-symmetry .

- Disorder modeling : Bromine atoms may exhibit positional disorder; use PART instructions in SHELXL to refine occupancies .

- Validation tools : Check R-factor gaps (Δ > 5% suggests overfitting) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What computational methods complement experimental studies of 3-bromo-1H-indazole-7-carbaldehyde’s reactivity?

- DFT calculations : Predict regioselectivity in bromination or arylation using Gibbs free energy profiles (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .

- Molecular docking : Study interactions with biological targets (e.g., α-glucosidase) to prioritize synthetic targets .

- NBO analysis : Quantify electron donation/withdrawal effects of the aldehyde group on the indazole ring .

Contradictory Findings and Troubleshooting

Q. Why do some studies report low yields in Pd-catalyzed C3 arylation of 3-bromo-1H-indazole-7-carbaldehyde?

Conflicting results may stem from:

- Catalyst decomposition : Pd(OAc)₂ can form inactive Pd black; add stabilizing ligands (e.g., PPh₃) or use pre-formed Pd complexes .

- Competing side reactions : Aldehyde oxidation or Heck coupling with aryl halides can divert pathways. Monitor by TLC or GC-MS .

- Substrate purity : Trace moisture or amines may deactivate catalysts; dry substrates rigorously and degas solvents .

Q. How should researchers address discrepancies in biological activity data for analogs of 3-bromo-1H-indazole-7-carbaldehyde?

Variations in IC₅₀ values (e.g., α-glucosidase inhibition) often arise from:

- Assay conditions : Buffer pH or co-solvents (DMSO) can alter enzyme conformation .

- Metabolic instability : Aldehydes may undergo rapid oxidation in cell-based assays; use stabilized prodrugs (e.g., methyl esters) .

- Epimerization : Chiral centers in derivatives (e.g., at C3) may racemize under assay conditions, requiring chiral HPLC validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products